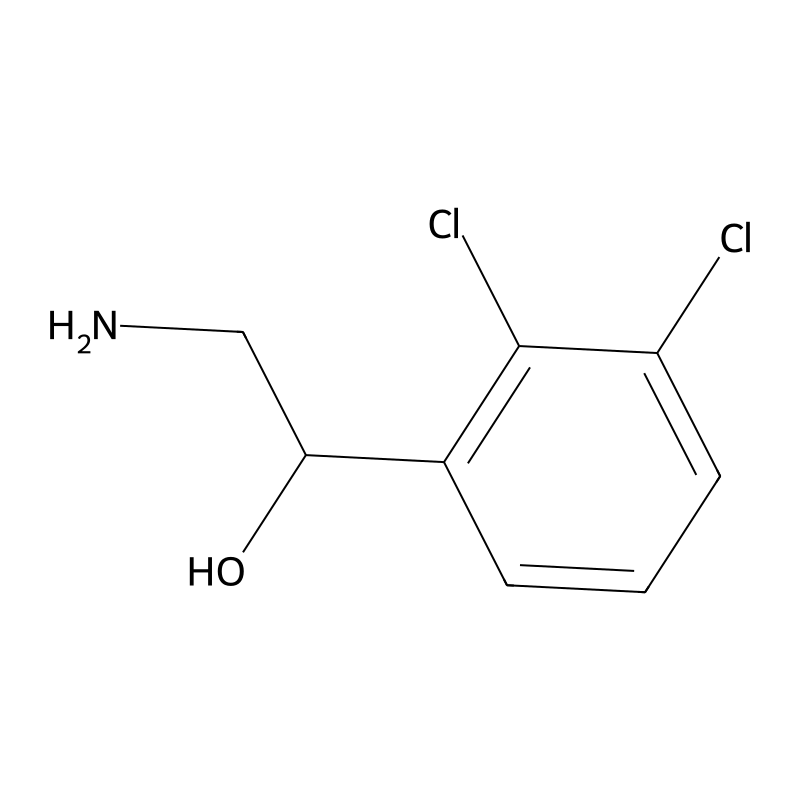

2-amino-1-(2,3-dichlorophenyl)ethan-1-ol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chemical compound characterized by the molecular formula C₈H₉Cl₂NO and a molecular weight of approximately 206.07 g/mol. It features an amino group and a hydroxyl group attached to a phenyl ring that is substituted with two chlorine atoms at the 2 and 3 positions. This specific substitution pattern contributes to its unique chemical properties and biological activities.

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes, such as 2,3-dichlorophenylacetone.

- Reduction: The compound can be further reduced to yield different amines.

- Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the formation of N-substituted derivatives.

Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively .

2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has demonstrated various biological activities, including:

- Antifungal Properties: It is investigated for its potential in developing antifungal agents.

- Enzyme Interaction: The compound acts as a ligand in enzyme-catalyzed reactions, influencing metabolic pathways .

The presence of chlorine atoms enhances its lipophilicity, facilitating its interaction with biological membranes and molecular targets.

The synthesis of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol can be accomplished through several methods:

- Reduction of 2,3-Dichlorophenylacetone: This method involves the reduction of the corresponding ketone using reducing agents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or methanol.

- Reductive Amination: The compound can also be synthesized via reductive amination of 2,3-dichlorobenzaldehyde with an appropriate amine in the presence of reducing agents .

The applications of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Utilized in the production of herbicides and pesticides.

- Chemical Research: Employed as a building block in organic synthesis for developing new chemical entities .

Interaction studies have shown that 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol interacts with specific enzymes and receptors due to its functional groups. The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme activity. These interactions are significant for understanding its biological mechanisms and potential therapeutic applications .

Several compounds share structural similarities with 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-1-(2,4-dichlorophenyl)ethan-1-ol | Chlorine at positions 2 and 4 on the phenyl ring | Different substitution pattern leading to distinct properties |

| 2-Amino-1-(4-chlorophenyl)ethan-1-ol | Single chlorine atom on the phenyl ring | Less complex reactivity compared to compounds with multiple halogens |

| 2-Amino-2-(3,4-dichlorophenyl)ethan-1-ol | Amino group at a different position | Different stereochemistry affecting its biological activity |

Uniqueness

The uniqueness of 2-amino-1-(2,3-dichlorophenyl)ethan-1-ol lies in its specific substitution pattern on the phenyl ring. This structural characteristic imparts distinct chemical reactivity and biological properties compared to similar compounds. Its potential applications in pharmaceuticals and agrochemicals further highlight its significance in chemical research .